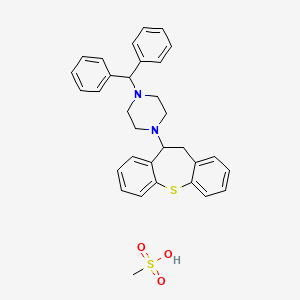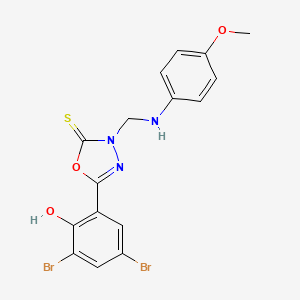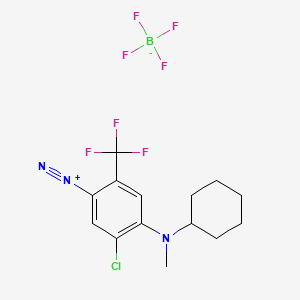
2-Propenoic acid, 3-phenyl-, ((4-(4-oxo-2-(2-phenylethenyl)-3(4H)-quinazolinyl)phenyl)methylene)hydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Propenoic acid, 3-phenyl-, ((4-(4-oxo-2-(2-phenylethenyl)-3(4H)-quinazolinyl)phenyl)methylene)hydrazide is a complex organic compound with potential applications in various scientific fields. This compound features a quinazoline core, which is known for its biological activity, and a hydrazide group, which can participate in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 3-phenyl-, ((4-(4-oxo-2-(2-phenylethenyl)-3(4H)-quinazolinyl)phenyl)methylene)hydrazide typically involves multiple steps:
Formation of the Quinazoline Core: This can be achieved through the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones.
Introduction of the Phenylethenyl Group: This step involves the reaction of the quinazoline derivative with styrene or its derivatives under suitable conditions.
Formation of the Hydrazide Group: The final step involves the reaction of the quinazoline derivative with hydrazine or its derivatives to form the hydrazide group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
2-Propenoic acid, 3-phenyl-, ((4-(4-oxo-2-(2-phenylethenyl)-3(4H)-quinazolinyl)phenyl)methylene)hydrazide can undergo various chemical reactions, including:
Oxidation: The hydrazide group can be oxidized to form corresponding azides or other oxidation products.
Reduction: The compound can be reduced to form hydrazines or other reduced derivatives.
Substitution: The phenyl and quinazoline groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydrazide group can yield azides, while reduction can yield hydrazines.
科学的研究の応用
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s quinazoline core may exhibit biological activity, making it a candidate for drug development.
Industry: The compound can be used in the development of new materials with specific properties.
作用機序
The mechanism by which 2-Propenoic acid, 3-phenyl-, ((4-(4-oxo-2-(2-phenylethenyl)-3(4H)-quinazolinyl)phenyl)methylene)hydrazide exerts its effects likely involves interactions with specific molecular targets, such as enzymes or receptors. The quinazoline core can interact with various biological molecules, potentially inhibiting or activating specific pathways.
類似化合物との比較
Similar Compounds
Quinazoline Derivatives: Compounds with similar quinazoline cores, such as gefitinib and erlotinib, which are used as cancer therapeutics.
Hydrazide Derivatives: Compounds with similar hydrazide groups, such as isoniazid, which is used as an antibiotic.
Uniqueness
2-Propenoic acid, 3-phenyl-, ((4-(4-oxo-2-(2-phenylethenyl)-3(4H)-quinazolinyl)phenyl)methylene)hydrazide is unique due to its combination of a quinazoline core and a hydrazide group, which may confer distinct chemical and biological properties compared to other compounds.
特性
CAS番号 |
132785-15-0 |
|---|---|
分子式 |
C32H24N4O2 |
分子量 |
496.6 g/mol |
IUPAC名 |
(E)-N-[(E)-[4-[4-oxo-2-[(E)-2-phenylethenyl]quinazolin-3-yl]phenyl]methylideneamino]-3-phenylprop-2-enamide |
InChI |
InChI=1S/C32H24N4O2/c37-31(22-18-25-11-5-2-6-12-25)35-33-23-26-15-19-27(20-16-26)36-30(21-17-24-9-3-1-4-10-24)34-29-14-8-7-13-28(29)32(36)38/h1-23H,(H,35,37)/b21-17+,22-18+,33-23+ |
InChIキー |
VBGHJFQNBLEZAL-VVADIMOESA-N |
異性体SMILES |
C1=CC=C(C=C1)/C=C/C2=NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)/C=N/NC(=O)/C=C/C5=CC=CC=C5 |
正規SMILES |
C1=CC=C(C=C1)C=CC2=NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)C=NNC(=O)C=CC5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















